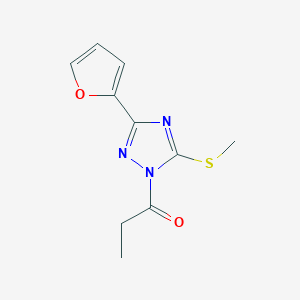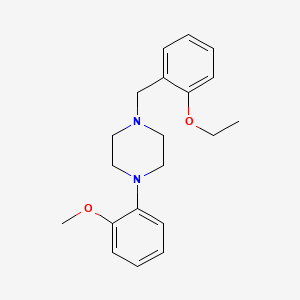
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBCO-TF, and its chemical structure consists of a chromenone core with a trifluoromethyl group and a butoxy group attached to it.
Mécanisme D'action
The mechanism of action of DBCO-TF involves the reaction of the butoxy group with azide-functionalized biomolecules to form a stable triazole linkage. This reaction is known as the copper-free click reaction and is highly efficient and specific. This reaction can occur under physiological conditions and does not require toxic copper catalysts.
Biochemical and Physiological Effects:
DBCO-TF is a relatively new compound, and its biochemical and physiological effects are not well-studied. However, studies have shown that DBCO-TF is non-toxic and does not affect cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBCO-TF in lab experiments is its high specificity and efficiency. The copper-free click reaction allows for the specific labeling of biomolecules without the need for toxic copper catalysts. However, one of the limitations of using DBCO-TF is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and application of DBCO-TF. One direction is the development of more efficient and high-yield synthesis methods for DBCO-TF. Another direction is the exploration of its potential applications in drug delivery and imaging. Additionally, the biochemical and physiological effects of DBCO-TF need to be further studied to fully understand its potential applications and limitations.
Conclusion:
In conclusion, DBCO-TF is a compound with significant potential in various fields such as bioconjugation, imaging, and drug delivery. Its high specificity and efficiency make it an attractive tool for research purposes. However, further studies are needed to fully understand its biochemical and physiological effects and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of DBCO-TF involves a multi-step process that starts with the reaction of 7-hydroxy-8-methylchromen-2-one with potassium carbonate and 3-methylbutyl bromide to form 7-(3-methylbutoxy)-8-methylchromen-2-one. This intermediate is then reacted with trifluoromethyl iodide and potassium carbonate to form DBCO-TF. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
DBCO-TF has potential applications in various fields such as bioconjugation, imaging, and drug delivery. In bioconjugation, DBCO-TF can be used as a reactive handle to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. In imaging, DBCO-TF can be used as a fluorescent probe to label cells or tissues for imaging purposes. In drug delivery, DBCO-TF can be used as a drug carrier to deliver drugs to specific cells or tissues.
Propriétés
IUPAC Name |
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c1-9(2)6-7-21-13-5-4-11-12(16(17,18)19)8-14(20)22-15(11)10(13)3/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPIEHLMQRAZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)



![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)


![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)